![molecular formula C8H6ClNO B021075 5-Chloro-2-methylphenyl isocyanate CAS No. 40411-27-6](/img/structure/B21075.png)
5-Chloro-2-methylphenyl isocyanate
Overview
Description
5-Chloro-2-methylphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group . It has a linear formula of ClC6H3(CH3)NCO . Its Raman spectra, infrared spectra, ab initio and density functional theory (DFT) calculations have been reported .
Synthesis Analysis
5-Chloro-2-methylphenyl isocyanate may be used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea, N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea, and 5-chloro-2-methylphenylcarbamoylated cyclodextrin (CD) chiral stationary phase (CSP) .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methylphenyl isocyanate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of 5-Chloro-2-methylphenyl isocyanate .Physical And Chemical Properties Analysis
5-Chloro-2-methylphenyl isocyanate has a refractive index of n20/D 1.556 (lit.), a boiling point of 115 °C/5 mmHg (lit.), and a density of 1.226 g/mL at 25 °C (lit.) . It has a molecular weight of 167.59 .Scientific Research Applications
Organic Building Block
5-Chloro-2-methylphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds.
Spectroscopic Studies
The compound’s Raman spectra and infrared spectra have been reported . These studies are crucial for understanding the compound’s structure and behavior.
Computational Chemistry
Ab initio and density functional theory (DFT) calculations related to this compound have been reported . These calculations help in predicting the properties and reactivity of the compound.
Synthesis of Thiourea Derivatives
5-Chloro-2-methylphenyl isocyanate can be used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-thiourea . Thiourea derivatives have various applications in medicinal chemistry and agriculture.
Synthesis of Urea Derivatives
This compound can also be used in the synthesis of N-(5-chloro-2-methyphenyl)-N′-(1-methylethyl)-urea . Urea derivatives are used in a wide range of applications, including as pharmaceuticals and agrochemicals.
Chiral Stationary Phase (CSP) Preparation
5-Chloro-2-methylphenyl isocyanate can be used in the preparation of 5-chloro-2-methylphenylcarbamoylated cyclodextrin (CD) chiral stationary phase (CSP) . CSPs are used in chromatography for the separation of enantiomers.
Safety and Hazards
5-Chloro-2-methylphenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the product in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .
Mechanism of Action
Target of Action
5-Chloro-2-methylphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 5-Chloro-2-methylphenyl isocyanate involves its interaction with its targets through the isocyanate group. This group is highly reactive and can form covalent bonds with a variety of nucleophilic substrates . The exact changes resulting from these interactions would depend on the specific substrate involved.
Pharmacokinetics
It is known that isocyanates are generally rapidly absorbed and distributed in the body, and they can be metabolized and excreted in various forms .
Result of Action
It is known that isocyanates can cause cellular damage and inflammation due to their reactivity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-methylphenyl isocyanate. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Furthermore, the compound should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
4-chloro-2-isocyanato-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUTFNBAICJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377805 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylphenyl isocyanate | |
CAS RN |
40411-27-6 | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-methylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural information about 5-Chloro-2-methylphenyl isocyanate can be obtained from the research?
A1: The research primarily focuses on characterizing 5-Chloro-2-methylphenyl isocyanate and its isomers using vibrational spectroscopy. [] The study utilizes infrared and Raman spectroscopy to identify characteristic vibrational frequencies associated with specific molecular motions within the compound. While the paper doesn't explicitly provide the molecular formula and weight, these can be deduced from the compound's name.
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